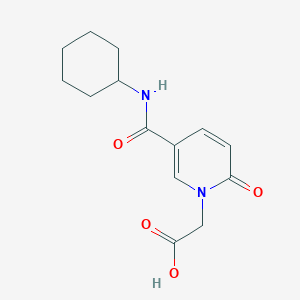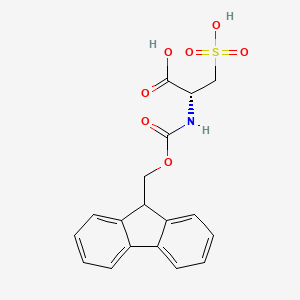
Fmoc-L-cysteic acid
Overview
Description
Fmoc-L-cysteic acid is a derivative of cysteine, an amino acid involved in various biological processes. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of cysteine, making it easier to incorporate into peptides .
Mechanism of Action
Target of Action
Fmoc-L-cysteic acid is an Fmoc-protected cysteine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for the amine, allowing it to participate in peptide synthesis without unwanted side reactions .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of an Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the synthesis of peptides . The Fmoc group allows for the selective protection and deprotection of the amine group, enabling the stepwise assembly of amino acids into peptides . This is particularly important in solid-phase peptide synthesis (SPPS), a common method for producing peptides .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the controlled assembly of amino acids into complex peptide structures . Once the peptide has been fully assembled, the Fmoc group can be removed, yielding the final product .
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process. The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced using Fmoc-Cl and removed using a solution of piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of this compound are highly dependent on the precise control of these conditions.
Biochemical Analysis
Biochemical Properties
Fmoc-L-cysteic acid is involved in several biochemical reactions due to its ability to form disulfide bonds, which are essential for protein structure and function . It interacts with enzymes such as cysteine sulfinic acid decarboxylase, which converts cysteic acid into taurine . Additionally, this compound can interact with various proteins and biomolecules, influencing their stability and activity through disulfide bond formation .
Cellular Effects
This compound affects various cell types and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of enzymes involved in redox reactions and impact the expression of genes related to oxidative stress responses . This compound also affects cellular metabolism by altering the levels of metabolites involved in energy production and detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form disulfide bonds with cysteine residues in proteins, thereby altering their structure and function . This compound can inhibit or activate enzymes by modifying their active sites through disulfide bond formation . Additionally, this compound can influence gene expression by affecting the redox state of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of redox regulation and protein stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can enhance cellular function by promoting disulfide bond formation and redox balance . At high doses, this compound can have toxic effects, leading to oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of taurine and the regulation of redox balance . It interacts with enzymes such as cysteine sulfinic acid decarboxylase and cysteine dioxygenase, which are involved in the metabolism of sulfur-containing amino acids . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of this compound, affecting its biochemical activity . The transport and distribution of this compound are crucial for its role in redox regulation and protein stability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of this compound are affected by its localization, as it can interact with different proteins and enzymes in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-cysteic acid can be synthesized through various methods. One common approach involves the protection of the amino group of cysteine with the Fmoc group. This is typically achieved by reacting cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with cysteine to form the protected derivative .
Industrial Production Methods: Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides containing this compound. The process involves the sequential addition of amino acids to a solid support, with the Fmoc group being used to protect the amino group during the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-cysteic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form disulfide bonds, which are crucial for the structural integrity of proteins . Reduction reactions can break these disulfide bonds, converting them back to the thiol form of cysteine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and dithiothreitol for reduction . The conditions for these reactions typically involve aqueous solutions at neutral to slightly basic pH .
Major Products Formed: The major products formed from the reactions of this compound include disulfide-bonded peptides and reduced thiol-containing peptides . These products are essential for studying protein structure and function.
Scientific Research Applications
Chemistry: In chemistry, Fmoc-L-cysteic acid is used in the synthesis of complex peptides and proteins. Its ability to form disulfide bonds makes it valuable for studying protein folding and stability .
Biology: In biological research, this compound is used to study the role of cysteine in various biological processes. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: In medicine, this compound is used in the development of diagnostic tools and treatments for diseases involving protein misfolding and aggregation . It is also used in the synthesis of peptide-based vaccines .
Industry: In the industrial sector, this compound is used in the production of peptides for various applications, including cosmetics and food additives .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Fmoc-L-cysteic acid include Fmoc-L-cysteine, Fmoc-L-selenomethionine, and Fmoc-S-trityl-L-homocysteine . These compounds also contain the Fmoc group and are used in peptide synthesis.
Uniqueness: What sets this compound apart from these similar compounds is its ability to form disulfide bonds, which are essential for studying protein structure and function. Additionally, the presence of the sulfonic acid group in this compound provides unique chemical properties that are not found in other Fmoc-protected amino acids .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTKUPGRCQCTTA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673984 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751470-47-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-sulfo-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=751470-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)

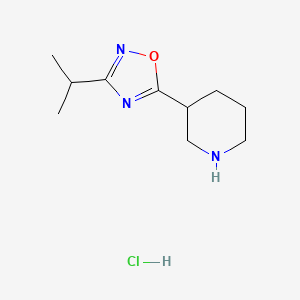
![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)
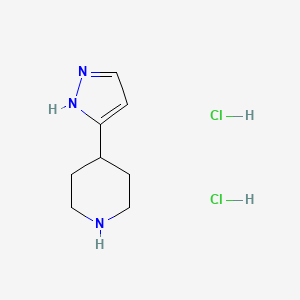
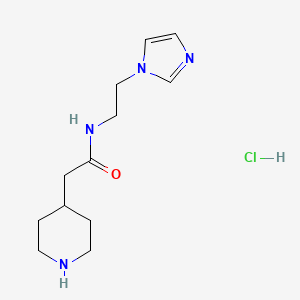
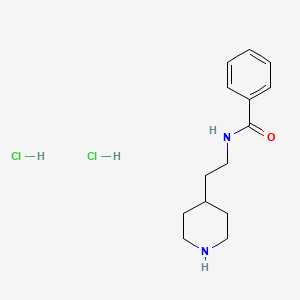
![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)
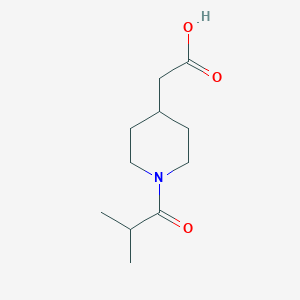
![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)
